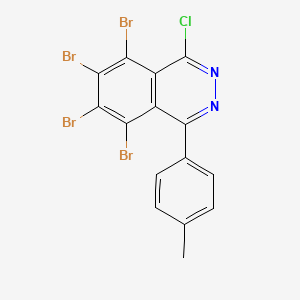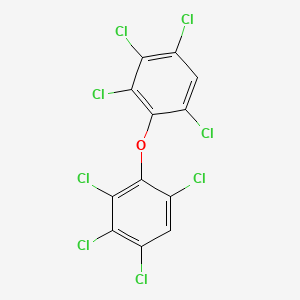
2,2',3,3',4,4',6,6'-Octachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. This compound is part of a larger group known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. These compounds are known for their persistence in the environment and potential for bioaccumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether follows similar principles but is optimized for efficiency and yield. The reaction is conducted in large reactors with precise control over temperature, pressure, and chlorine flow rate. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include zinc dust or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing the chlorine atoms.
科学研究应用
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential impact on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound is known to disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels. This disruption can lead to altered cellular signaling and potential toxic effects.
相似化合物的比较
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and bioaccumulation potential.
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether: A brominated diphenyl ether with similar chemical properties but different halogen atoms.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its high degree of chlorination makes it more resistant to degradation and more likely to bioaccumulate in the environment compared to less chlorinated analogs.
属性
CAS 编号 |
117948-62-6 |
|---|---|
分子式 |
C12H2Cl8O |
分子量 |
445.8 g/mol |
IUPAC 名称 |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H |
InChI 键 |
GRWRDFGBFYSOKR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


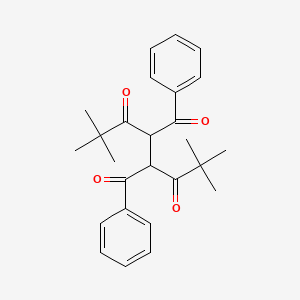


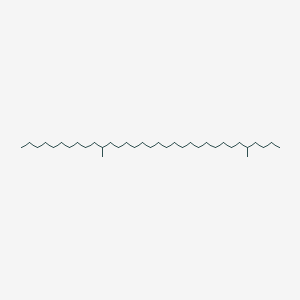
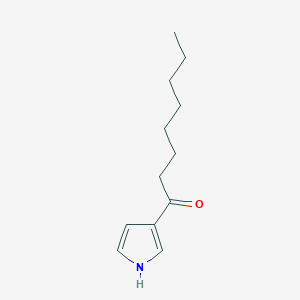
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

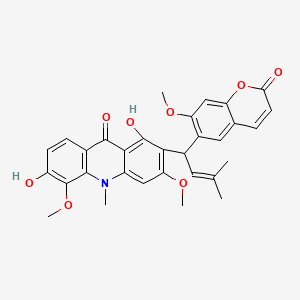
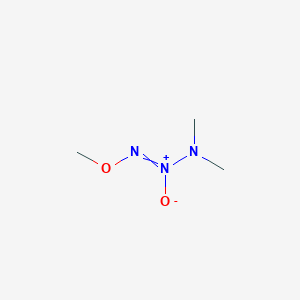
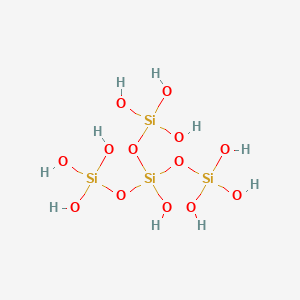
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
